Isopropyl 4-bromothiazole-2-carboxylate: Advanced Safety Data, Handling Protocols, and Synthetic Utility in Drug Development
Isopropyl 4-bromothiazole-2-carboxylate: Advanced Safety Data, Handling Protocols, and Synthetic Utility in Drug Development
Executive Summary
In modern medicinal chemistry, thiazole derivatives serve as privileged scaffolds, frequently appearing in kinase inhibitors, anti-infectives, and thiopeptide antibiotics. Isopropyl 4-bromothiazole-2-carboxylate (CAS: 1862867-01-3) is a highly versatile building block designed for orthogonal functionalization[1]. By featuring an electrophilic C4-bromide and a sterically tunable C2-isopropyl ester, this compound allows researchers to execute complex cross-coupling reactions and amidation sequences with high regiocontrol.
This whitepaper transcends a standard Material Safety Data Sheet (MSDS). It synthesizes critical physicochemical data, mechanistic hazard assessments, and field-proven synthetic methodologies to provide drug development professionals with a comprehensive guide to handling and utilizing this compound safely and effectively.
Physicochemical Profiling & Structural Logic
The utility of Isopropyl 4-bromothiazole-2-carboxylate stems from its distinct electronic distribution. The electron-withdrawing nature of the C2-carboxylate significantly depletes electron density from the thiazole ring, activating the C4-bromine bond toward oxidative addition by transition metals. The choice of an isopropyl ester (over methyl or ethyl) provides a slight steric shield, reducing the rate of premature hydrolysis during basic cross-coupling conditions while remaining labile enough for targeted saponification later in the synthetic sequence.
Quantitative Data Summary: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | Isopropyl 4-bromothiazole-2-carboxylate |
| CAS Registry Number | 1862867-01-3[1] |
| Molecular Formula | C7H8BrNO2S[1] |
| Molecular Weight | 250.11 g/mol [1] |
| SMILES String | O=C(C1=NC(Br)=CS1)OC(C)C[1] |
| Appearance | Solid / Oil (Dependent on ambient temp and purity) |
| Storage Conditions | Inert atmosphere, 2-8°C, protected from light[2] |
Comprehensive Hazard Assessment (GHS) & Mechanistic Toxicology
While specific toxicological screening on the isopropyl derivative is limited, its hazard profile is directly extrapolated from its nearly identical structural analog, Ethyl 4-bromothiazole-2-carboxylate (CAS: 959755-96-5)[3].
GHS Hazard Classifications
| Hazard Class | Category | H-Code | Description |
| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed[3]. |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation[3]. |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation[3]. |
| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation[3]. |
Mechanistic Toxicology & Causality
The irritant nature of this compound (H315, H319, H335) is not merely a generic classification; it is rooted in its electrophilicity. The C4-bromine is highly activated by the adjacent imine-like nitrogen of the thiazole ring and the electron-withdrawing C2-ester. This makes the molecule a potent electrophile capable of undergoing spontaneous nucleophilic aromatic substitution ( SNAr ) with biological nucleophiles. When exposed to skin or mucous membranes, the compound can rapidly alkylate thiol groups (e.g., cysteine residues) in epidermal proteins, triggering an inflammatory immune response and localized irritation.
Advanced Handling & Emergency Protocols
-
Engineering Controls: All manipulations must be performed in a Class II biological safety cabinet or a high-velocity fume hood to mitigate inhalation risks associated with H335[3].
-
PPE: Nitrile gloves (double-gloving recommended due to the compound's lipophilicity facilitating dermal penetration), safety goggles, and a lab coat.
-
Spill Management: Do not use basic aqueous solutions (like concentrated NaOH) for immediate cleanup, as this will rapidly hydrolyze the ester, generating heat and potentially releasing volatile, toxic thiazole byproducts. Sweep solid spills or absorb liquid spills with an inert binder (e.g., diatomaceous earth) and dispose of as halogenated organic waste.
Synthetic Utility & Experimental Workflows
Isopropyl 4-bromothiazole-2-carboxylate is primarily utilized in two orthogonal pathways: Palladium-catalyzed cross-coupling at the C4 position and nucleophilic acyl substitution at the C2 position.
Orthogonal functionalization pathways of Isopropyl 4-bromothiazole-2-carboxylate in drug discovery.
Protocol 1: Self-Validating Suzuki-Miyaura Cross-Coupling
Coupling arylboronic acids to the C4 position of thiazoles is notoriously difficult because the basic thiazole nitrogen can coordinate to the Palladium center, poisoning the catalyst and stalling the reaction. To overcome this, bulky, electron-rich Buchwald ligands (such as XPhos or Cy-JohnPhos) are required[4]. These ligands accelerate the reductive elimination step and provide a steric shield around the Palladium, preventing nitrogen coordination[4].
Step-by-Step Methodology:
-
Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Isopropyl 4-bromothiazole-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K3PO4 (2.0 equiv).
-
Causality: K3PO4 is chosen over stronger bases like Cs2CO3 or NaOH to prevent premature hydrolysis of the C2-isopropyl ester[5].
-
-
Catalyst Addition: Add XPhos Pd G2 precatalyst (0.05 equiv, 5 mol%).
-
Solvent & Deoxygenation: Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade H2O (0.2 M concentration relative to the bromide). Seal the flask with a rubber septum and sparge the biphasic mixture with Argon for 15 minutes.
-
Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand, killing the catalytic cycle.
-
-
Execution & IPC (In-Process Control): Heat the reaction to 80°C[6]. After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via UPLC-MS.
-
Self-Validation: The protocol is validated if the UPLC-MS trace shows >95% conversion to the product mass, with no detection of the des-bromo thiazole byproduct (which would indicate failed transmetalation and premature protodehalogenation).
-
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash twice with saturated aqueous NaHCO3 and once with brine. Dry the organic layer over Na2SO4 , filter, and concentrate under reduced pressure.
Protocol 2: Controlled Saponification of the C2-Ester
Once the C4 position is functionalized, the isopropyl ester can be converted to a carboxylic acid for subsequent peptide coupling (e.g., generating thiopeptide antibiotic precursors)[6].
Step-by-Step Methodology:
-
Solubilization: Dissolve the C4-functionalized Isopropyl thiazole-2-carboxylate (1.0 equiv) in a 3:1:1 mixture of THF:MeOH: H2O (0.3 M).
-
Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2O , 3.0 equiv) in one portion.
-
Causality: The isopropyl ester is sterically hindered compared to a methyl ester. LiOH in a highly polar, protic/aprotic solvent blend ensures complete solvation of the hydroxide nucleophile, driving the reaction to completion at room temperature without requiring heat (which could degrade sensitive C4-substituents).
-
-
Monitoring: Stir at 25°C for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the high-Rf starting material validates the completion of hydrolysis.
-
Isolation: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with water and cool to 0°C. Carefully acidify to pH 2-3 using 1M HCl . Collect the resulting precipitated carboxylic acid via vacuum filtration, wash with cold water, and dry under high vacuum.
References
- BLD Pharm. 1862867-01-3 | Isopropyl 4-bromothiazole-2-carboxylate. BLD Pharm.
- BLD Pharm. 959755-96-5 | Ethyl 4-bromothiazole-2-carboxylate. BLD Pharm.
- ACS Publications. Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters.
- Google Patents. WO2024173644A2 - Select thiostrepton-inspired compounds for treatment of cancer and preparation thereof. WIPO.
Sources
- 1. 1862867-01-3|Isopropyl 4-bromothiazole-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. 959755-96-5|Ethyl 4-bromothiazole-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. 959755-96-5|Ethyl 4-bromothiazole-2-carboxylate|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repository.unipr.it [repository.unipr.it]
- 6. WO2024173644A2 - Select thiostrepton-inspired compounds for treatment of cancer and preparation thereof - Google Patents [patents.google.com]
